molecular formula C26H29N3O2 B2841132 N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941977-21-5

N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2841132
CAS No.: 941977-21-5
M. Wt: 415.537
InChI Key: SCCCVKOCEXDJGT-UHFFFAOYSA-N
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Description

N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 4-methylbenzyl group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with the oxalamide intermediate.

    Attachment of the naphthalen-1-yl and pyrrolidin-1-yl groups: These groups can be introduced through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the pyrrolidine moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the oxalamide linkage, under suitable reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with biological targets. This could involve binding to proteins or enzymes, modulating their activity, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methylbenzyl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N1-(4-methylbenzyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the naphthyl group.

    N1-(benzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Similar but without the methyl group on the benzyl ring.

Uniqueness

The uniqueness of N'-[(4-methylphenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-19-11-13-20(14-12-19)17-27-25(30)26(31)28-18-24(29-15-4-5-16-29)23-10-6-8-21-7-2-3-9-22(21)23/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCVKOCEXDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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